molecular formula C17H28OS B14796984 3-(2-Butyloctyl)thiophene-2-carbaldehyde

3-(2-Butyloctyl)thiophene-2-carbaldehyde

Cat. No.: B14796984
M. Wt: 280.5 g/mol
InChI Key: VZFDMOZUXKTRKT-UHFFFAOYSA-N
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Description

3-(2-Butyloctyl)thiophene-2-carbaldehyde is a thiophene-based organic compound characterized by a thiophene ring substituted with an aldehyde group at the 2-position and a branched alkyl chain (2-butyloctyl) at the 3-position. Thiophene derivatives are widely explored in pharmaceuticals, materials science, and organic electronics due to their tunable electronic properties and biological activity .

Properties

Molecular Formula

C17H28OS

Molecular Weight

280.5 g/mol

IUPAC Name

3-(2-butyloctyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C17H28OS/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-19-17(16)14-18/h11-12,14-15H,3-10,13H2,1-2H3

InChI Key

VZFDMOZUXKTRKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CC1=C(SC=C1)C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(2-Butyloctyl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens or nitro groups

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid

    Reduction: 3-(2-Butyloctyl)thiophene-2-methanol

    Substitution: Various substituted thiophene derivatives

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 3-(2-Butyloctyl)thiophene-2-carbaldehyde include thiophene-carbaldehyde derivatives with varying substituents at the 3- and 5-positions. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Table 1: Comparative Properties of Thiophene-Carbaldehyde Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
3-(2-Butyloctyl)thiophene-2-carbaldehyde 3-(2-Butyloctyl), 2-CHO ~280.5* High lipophilicity; potential use in hydrophobic matrices or drug delivery
3-(4-Methoxyphenyl)thiophene-2-carbaldehyde 3-(4-Methoxyphenyl), 2-CHO 218.27 Enhanced electronic delocalization; pharmaceutical intermediates
5-(2-Chlorophenyl)thiophene-2-carbaldehyde 5-(2-Chlorophenyl), 2-CHO 212.69 Improved binding affinity; antimicrobial applications
4-Methylthiophene-3-carbaldehyde 4-CH₃, 3-CHO 126.17 High reactivity in aldol condensations; organic synthesis
3-(Pyridin-3-yl)thiophene-2-carbaldehyde 3-Pyridinyl, 2-CHO 189.24 Dual aromatic systems; coordination chemistry and catalysis

*Estimated based on structural analogs.

Substituent Effects on Reactivity and Bioactivity

  • Alkyl Chains (e.g., 2-Butyloctyl): Long alkyl chains increase lipophilicity and steric hindrance, reducing crystallization tendencies and enhancing compatibility with non-polar environments. This is critical for applications in polymer matrices or lipid-based drug formulations .
  • Aromatic Substituents (e.g., Methoxyphenyl, Chlorophenyl) : Electron-donating groups (e.g., methoxy) enhance π-conjugation, improving charge transport in organic electronics. Electron-withdrawing groups (e.g., chloro) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .
  • Heterocyclic Substituents (e.g., Pyridinyl, Thiazolyl) : Introduce hydrogen-bonding or metal-coordination sites, enabling applications in catalysis or bioactive molecule design .

Unique Advantages of 3-(2-Butyloctyl)thiophene-2-carbaldehyde

Compared to analogs:

  • Superior Lipophilicity : The 2-butyloctyl chain provides greater hydrophobicity than shorter alkyl or aryl groups, making it ideal for lipid-based formulations .
  • Steric Shielding : The branched alkyl group protects the aldehyde from premature oxidation or nucleophilic attack, enhancing stability in synthetic pathways .

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